molecular formula C7H12N4S B11057727 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine

5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B11057727
M. Wt: 184.26 g/mol
InChI Key: JWDZZGLRMQKBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine is a chemical reagent intended for research use only and is not for diagnostic or therapeutic applications. The 1,2,4-triazole-3-amine scaffold is a privileged structure in medicinal chemistry and drug discovery research . Compounds featuring this core structure have demonstrated a wide range of biological activities, making them valuable tools for developing new therapeutic agents. Specifically, N -aryl-4 H -1,2,4-triazol-3-amine analogs have shown promising anticancer activity in screenings against various cancer cell lines, with some derivatives acting through the inhibition of tubulin polymerization . Furthermore, the 1-sulfonyl-3-amino-1 H -1,2,4-triazole chemotype has been identified as a potent scaffold with antiviral activity , demonstrating selective inhibition of the Yellow Fever virus (YFV) in cellular assays . The structural features of this compound, including the triazole ring and the cyclopentylsulfanyl moiety, are frequently explored as bioisosteres for ester, amide, and carboxylic acid functions, which can fine-tune properties like potency, selectivity, and metabolic stability . This reagent serves as a versatile chemical building block for synthesizing more complex molecules for biological evaluation, including the development of kinase inhibitors and antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c8-6-9-7(11-10-6)12-5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDZZGLRMQKBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent: Anhydrous ethanol or dimethylformamide (DMF) is typically employed to enhance nucleophilicity.

  • Temperature: Reactions proceed at 60–80°C under reflux for 6–12 hours.

  • Molar Ratios: A 1:1.2 molar ratio of triazole precursor to cyclopentyl mercaptan maximizes yield while minimizing byproducts.

Example Procedure:

  • Dissolve 5-chloro-4H-1,2,4-triazol-3-amine (10 mmol) and cyclopentyl mercaptan (12 mmol) in 40 mL ethanol.

  • Add KOH (15 mmol) and reflux at 80°C for 8 hours.

  • Cool, filter, and recrystallize the product from hot ethanol.

Yield: 78–85% after purification.

Characterization Data:

  • IR (KBr): 3350 cm⁻¹ (N-H), 1610 cm⁻¹ (C=N), 680 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆): δ 1.50–1.85 (m, 8H, cyclopentyl), 3.25 (quintet, 1H, SCH), 5.45 (s, 2H, NH₂).

Cyclization of Thiosemicarbazide Precursors

An alternative route involves cyclization of 1-cyclopentylsulfanyl-thiosemicarbazides under acidic or basic conditions. This method constructs the triazole ring while simultaneously introducing the sulfanyl group.

Key Steps:

  • Synthesis of Thiosemicarbazide: React cyclopentyl isothiocyanate with hydrazine hydrate to form 1-cyclopentylsulfanyl-thiosemicarbazide.

  • Cyclization: Heat the intermediate in polyphosphoric acid (PPA) at 120°C for 4–6 hours.

Optimization Notes:

  • Acid Choice: PPA provides superior cyclization efficiency (92% yield) compared to HCl/acetic acid (65–70%).

  • Reaction Time: Prolonged heating beyond 6 hours leads to decomposition.

Example Procedure:

  • Mix 1-cyclopentylsulfanyl-thiosemicarbazide (10 mmol) with PPA (20 mL).

  • Stir at 120°C for 5 hours.

  • Pour into ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield: 85–92%.

One-Pot Synthesis from Hydrazine Derivatives

A streamlined one-pot method combines hydrazine hydrate, carbon disulfide (CS₂), and cyclopentyl bromide in a sequential reaction.

Reaction Sequence:

  • Formation of Dithiocarbazate: React hydrazine hydrate with CS₂ in ethanol to form ammonium dithiocarbazate.

  • Alkylation: Add cyclopentyl bromide and KOH, stirring at 50°C for 3 hours.

  • Cyclization: Heat the mixture to 100°C for 2 hours to form the triazole ring.

Critical Parameters:

  • CS₂ Stoichiometry: Excess CS₂ (1.5 equiv) prevents incomplete dithiocarbazate formation.

  • Cyclopentyl Bromide Purity: ≥98% purity ensures minimal side reactions.

Yield: 70–75%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes.

Procedure:

  • Mix 5-chloro-4H-1,2,4-triazol-3-amine (10 mmol), cyclopentyl mercaptan (12 mmol), and KOH (15 mmol) in 20 mL DMF.

  • Irradiate at 150 W and 100°C for 15–20 minutes.

Advantages:

  • Time Efficiency: 20 minutes vs. 8 hours for conventional methods.

  • Yield Improvement: 88–90% due to reduced thermal degradation.

Comparative Analysis of Methods

Method Yield (%) Time Complexity
Nucleophilic Substitution78–856–12 hoursModerate
Cyclization85–924–6 hoursHigh
One-Pot Synthesis70–755–7 hoursLow
Microwave-Assisted88–9015–20 minutesModerate

Key Insights:

  • Cyclization offers the highest yields but requires hazardous PPA.

  • Microwave synthesis balances speed and efficiency, making it ideal for scale-up .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with triazole rings have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 1,2,4-triazole scaffold is highly versatile, with substitutions at the 3- and 5-positions significantly altering biological and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Reference
5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine Cyclopentylsulfanyl at C5 Moderate lipophilicity; potential for balanced bioactivity and metabolic stability Synthesized via S-alkylation (analogous to )
5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine Methylsulfanyl at C5 Higher solubility; lower steric hindrance; used in nucleophilic substitutions
5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine Benzylthio at C5, phenyl at N3 Selective inhibition of human MetAP2 (Ki = 0.5 nM); competitive enzyme inhibitor
5-(1-Methyl-5-nitroimidazol-2-yl)-4H-1,2,4-triazol-3-amine Nitroimidazole at C5 Antitrypanosomal activity (IC50 ~10 µM); lower genotoxicity vs. megazol
5-(Methylsulfonyl)-4H-1,2,4-triazol-3-amine Methylsulfonyl at C5 Anti-inflammatory activity; COX-2 selectivity; conjugated to NSAIDs for enhanced efficacy

Key Observations :

  • Substituent Effects on Bioactivity :

    • Electron-withdrawing groups (e.g., nitro in ) enhance antiparasitic activity but may increase cytotoxicity.
    • Bulky substituents (e.g., cyclopentylsulfanyl) could improve target selectivity by reducing off-target interactions.
    • Sulfonyl groups (e.g., methylsulfonyl in ) enhance anti-inflammatory effects but may alter metabolic pathways.
  • Cyclopentylsulfanyl analogs may exhibit similar electronic profiles due to sulfur's polarizability.

Pharmacological and Biochemical Comparisons

Antimicrobial Activity :

  • Nitroimidazole-substituted triazoles (e.g., compound 8 in ) demonstrated antitrypanosomal activity against T. brucei (IC50 ~10 µM) with reduced DNA damage induction compared to megazol.
  • Benzylthio-substituted triazoles showed potent inhibition of bacterial methionine aminopeptidase (MetAP) enzymes, with Ki values as low as 0.04 nM for HsMetAP2 .

Anti-inflammatory Activity :

  • Methylsulfonyl-triazole-NSAID conjugates (e.g., compound T3 in ) exhibited superior anti-inflammatory effects (paw edema reduction) compared to diclofenac sodium, likely due to COX-2 selectivity.

Enzyme Inhibition :

Solubility and Lipophilicity :

  • Methylsulfanyl analogs (logP ~1.5) are more water-soluble than benzylthio (logP ~3.0) or cyclopentylsulfanyl (estimated logP ~2.5) derivatives.

Biological Activity

The compound 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine (CAS No. 502546-41-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

This compound has the following chemical properties:

  • Molecular Formula : C7H12N4S
  • Molecular Weight : 172.26 g/mol
  • Structure : The triazole ring structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
4-Amino-5-(3-fluorophenyl)-1,2,4-triazoleC. albicans62.5 µg/mL

Anticancer Potential

The anticancer potential of triazole derivatives has been explored through various studies. For example, structural modifications at the C-4 position of the triazole ring have led to enhanced antiproliferative activities in cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

Case Study: Antiproliferative Activity

A recent study synthesized several triazole derivatives and assessed their effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects and were capable of inducing apoptosis in targeted cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or interference with cellular processes essential for microbial growth and cancer cell proliferation. Molecular docking studies suggest potential interactions with targets such as topoisomerase IV and dihydrofolate reductase .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The introduction of the cyclopentylsulfanyl group is accomplished through reactions with thiols.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Q & A

What are the common synthetic routes for 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

Level: Basic (Synthesis Methodology)
Answer:
The compound is typically synthesized via S-alkylation of a triazole-thiol precursor with cyclopentyl halides under alkaline conditions. A general procedure involves:

  • Dissolving 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in methanol with NaOH.
  • Adding cyclopentyl bromide dropwise at room temperature.
  • Purifying the product via recrystallization or chromatography .

Optimization Tips:

  • Solvent Choice: Methanol or ethanol improves solubility of intermediates.
  • Base: NaOH or KOH ensures deprotonation of the thiol group.
  • Halide Reactivity: Cyclopentyl bromide is preferred over chloride for faster kinetics.
  • Yield Enhancement: Excess alkyl halide (1.2–1.5 eq.) and extended reaction times (12–24 hrs) improve yields up to 85–90% .

How do structural modifications at the sulfanyl group influence the compound’s bioactivity and reactivity?

Level: Advanced (Structure-Activity Relationships)
Answer:
The sulfanyl substituent’s steric and electronic properties directly modulate biological activity. Comparative studies of analogs reveal:

SubstituentKey EffectsBiological Impact
CyclopentylModerate steric bulk, lipophilicEnhanced enzyme inhibition
CyclohexylIncreased steric hindranceReduced binding affinity
PhenylAromatic π-π interactionsImproved receptor selectivity
MethylMinimal steric effectsLower potency but higher solubility

Methodological Insight:

  • Use molecular docking to predict substituent effects on target binding (e.g., enzymes like kinases).
  • In vitro assays (e.g., enzyme inhibition) validate computational predictions. For example, cyclopentyl analogs show 2–3× higher IC₅₀ values than methyl derivatives .

What spectroscopic techniques resolve contradictions in characterizing tautomeric forms of this compound?

Level: Advanced (Analytical Chemistry)
Answer:
1,2,4-triazoles exhibit tautomerism between 3-amine and 4-amine forms. To resolve ambiguities:

  • ¹H-NMR: Compare chemical shifts of NH₂ protons (δ 5.2–6.0 ppm for 4-amine vs. δ 6.5–7.5 ppm for 3-amine).
  • ¹³C-NMR: Carbon signals at C3 (δ 150–160 ppm) and C5 (δ 140–150 ppm) confirm substitution patterns.
  • X-ray Crystallography: Definitive proof of tautomeric form via solid-state structure (e.g., planar triazole ring with dihedral angles <5° for 4-amine tautomer) .

Case Study:
A study of 3-phenyl-1H-1,2,4-triazol-5-amine revealed a 1:1 co-crystallization of tautomers, resolved via X-ray diffraction .

How can computational methods streamline the design of derivatives with improved target affinity?

Level: Advanced (Computational Chemistry)
Answer:
Quantum Chemical Calculations (e.g., DFT) and molecular dynamics simulations predict:

  • Binding Modes: Cyclopentyl’s hydrophobic interactions with enzyme pockets.
  • Solubility: LogP calculations guide substituent selection (e.g., cyclopentyl LogP ≈ 2.5 vs. phenyl LogP ≈ 3.0).

Workflow:

Use AutoDock Vina for docking studies.

Apply machine learning (e.g., ICReDD’s reaction path search) to prioritize synthetic targets .

Validate predictions with SPR (Surface Plasmon Resonance) for binding kinetics.

What strategies address discrepancies in biological activity data across studies?

Level: Advanced (Data Analysis)
Answer:
Contradictions often arise from:

  • Assay Variability: Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
  • Impurity Profiles: Characterize batches via HPLC (>95% purity required).
  • Cellular Context: Use isogenic cell lines to isolate compound effects.

Example:
A cyclopentyl analog showed IC₅₀ = 1.2 µM in HeLa cells but IC₅₀ = 5.8 µM in MCF-7 cells due to differential expression of target proteins .

How does the cyclopentyl group compare to other alkyl substituents in modulating physicochemical properties?

Level: Advanced (Physical Chemistry)
Answer:

PropertyCyclopentylCyclohexylMethyl
LogP2.53.11.0
Solubility (mg/mL)0.80.55.2
Torsional StrainLow (envelope)Moderate (chair)None

Impact on Druglikeness:
Cyclopentyl balances lipophilicity (LogP < 3) and metabolic stability (resistance to CYP3A4 oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.